

3-Chloro-4-methylbenzenesulfonyl chloride synthesis via chlorination.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-methylbenzenesulfonyl chloride

Cat. No.: B1584903

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **3-Chloro-4-methylbenzenesulfonyl Chloride** via Chlorination

Abstract

3-Chloro-4-methylbenzenesulfonyl chloride is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural complexity, featuring both activating and deactivating groups on the aromatic ring, makes its regioselective synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the synthesis of **3-chloro-4-methylbenzenesulfonyl chloride** through the direct electrophilic chlorination of p-toluenesulfonyl chloride. The document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines analytical methods for quality control, and emphasizes critical safety and handling procedures. This guide is intended for researchers, chemists, and process development scientists engaged in fine chemical synthesis.

Introduction to 3-Chloro-4-methylbenzenesulfonyl Chloride

3-Chloro-4-methylbenzenesulfonyl chloride (CAS No. 42413-03-6) is a bifunctional organic compound containing both a reactive sulfonyl chloride group and a chlorinated aromatic ring.[\[1\]](#) [\[2\]](#)[\[3\]](#) This unique combination of functional groups allows it to serve as a versatile building

block for introducing the 3-chloro-4-methylphenylsulfonyl moiety into more complex molecules. Sulfonyl chlorides are well-established precursors for sulfonamides, sulfonate esters, and sulfones, which are prominent pharmacophores in medicinal chemistry.[\[4\]](#)[\[5\]](#)

Physicochemical Properties

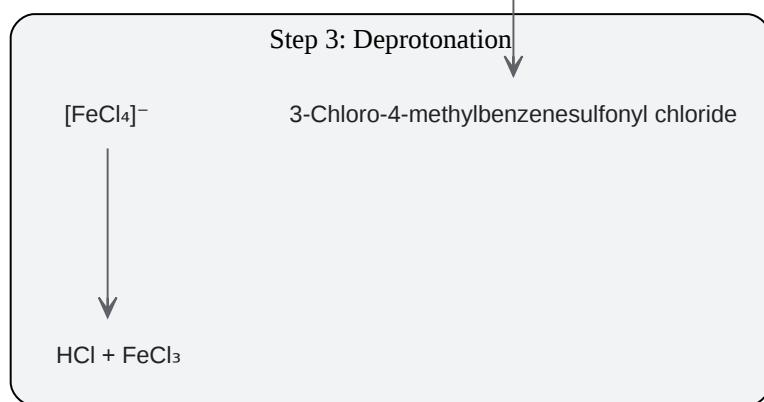
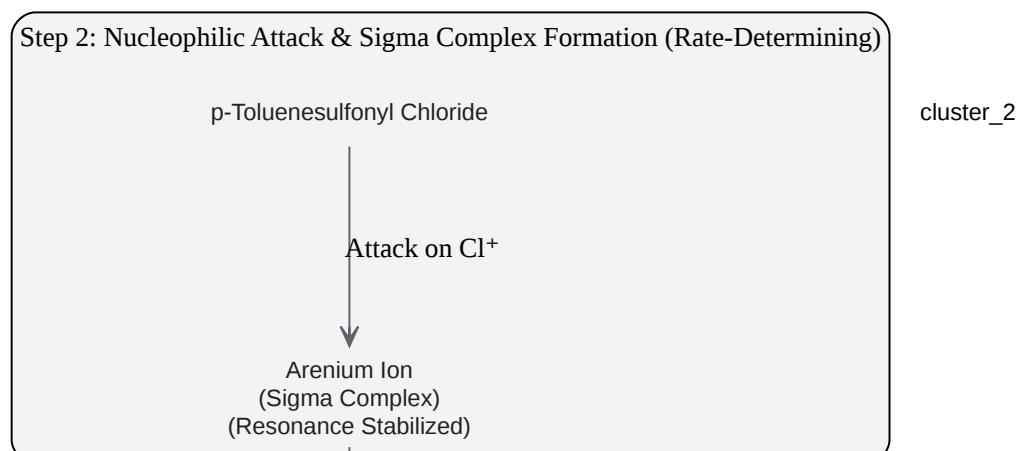
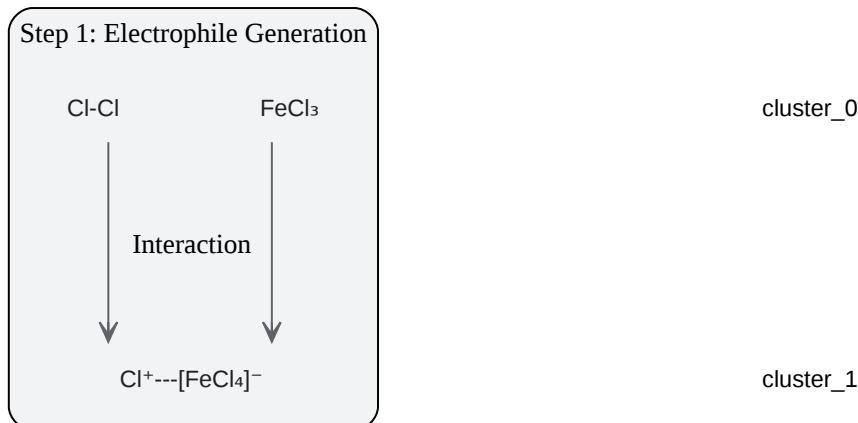
The key physical and chemical properties of **3-chloro-4-methylbenzenesulfonyl chloride** are summarized below. Understanding these properties is crucial for safe handling, reaction design, and purification.

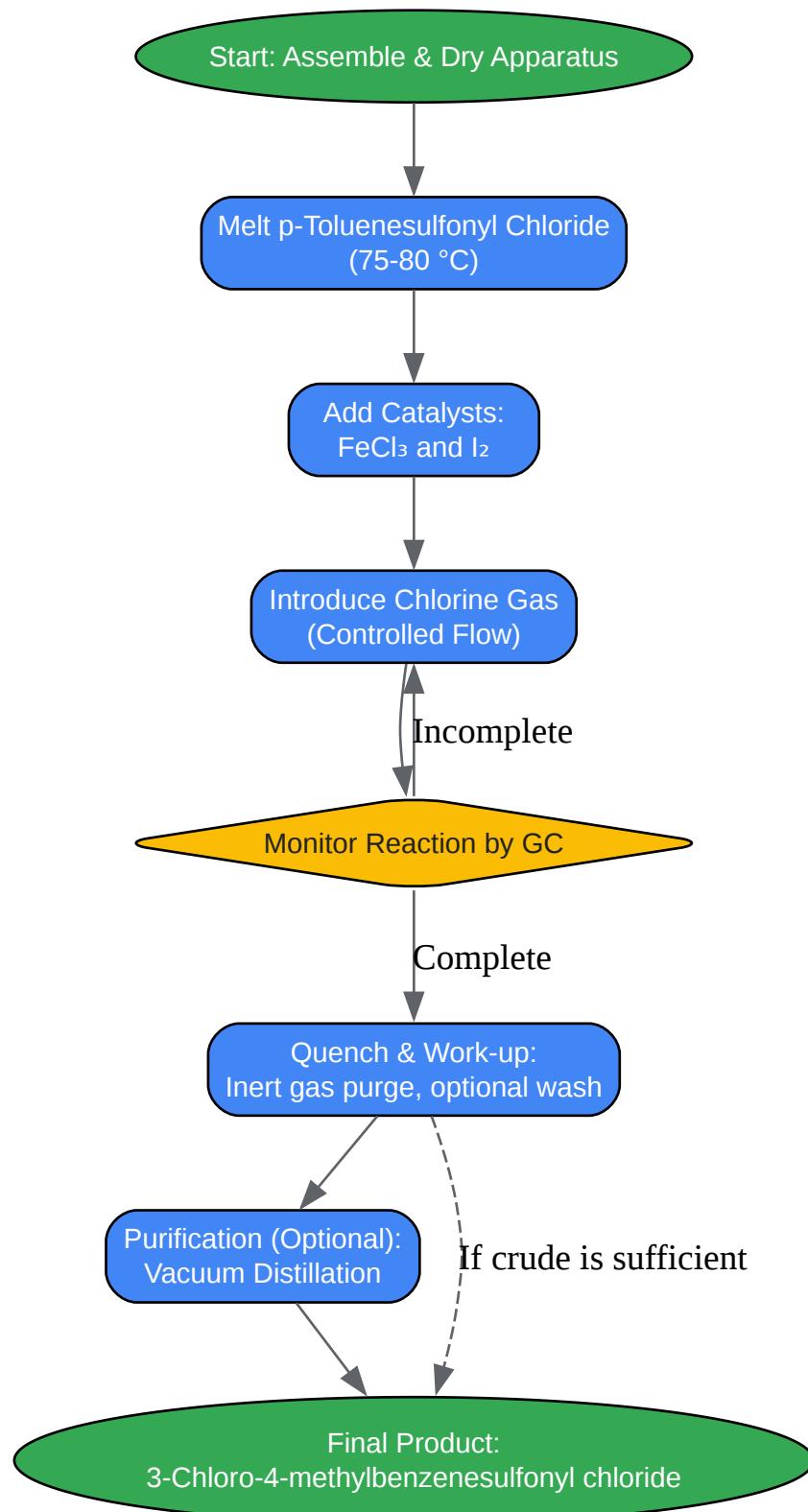
Property	Value	Reference
CAS Number	42413-03-6	[1] [2]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂ S	[1] [3]
Molecular Weight	225.09 g/mol	[1] [3]
Appearance	White to off-white solid	[6]
Melting Point	34-38 °C (lit.)	[1]
Flash Point	> 110 °C (> 230 °F)	[7]
Solubility	Insoluble in water; soluble in many organic solvents	[7]
InChI Key	GNYVVCCRZRVBDD-UHFFFAOYSA-N	[1]

The Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and industrially viable route to **3-chloro-4-methylbenzenesulfonyl chloride** is the electrophilic aromatic substitution (SEAr) chlorination of p-toluenesulfonyl chloride (also known as tosyl chloride, TsCl).[\[8\]](#) This strategy is predicated on the predictable directing effects of the substituents already present on the aromatic ring.

Mechanistic Rationale and Regioselectivity




The success of this synthesis hinges on controlling the regioselectivity of the chlorination. The starting material, p-toluenesulfonyl chloride, has two substituents whose electronic effects synergistically direct the incoming electrophile to the desired position.


- Methyl Group (-CH₃): Located at the C-4 position, the methyl group is an electron-donating group (EDG). It activates the ring towards electrophilic attack and is an ortho, para-director. [\[9\]](#)[\[10\]](#)
- Sulfonyl Chloride Group (-SO₂Cl): Located at the C-1 position, the sulfonyl chloride group is a powerful electron-withdrawing group (EWG). It deactivates the ring and is a meta-director. [\[10\]](#)

The positions ortho to the methyl group are C-3 and C-5. The positions meta to the sulfonyl chloride group are also C-3 and C-5. Because both groups favor substitution at the same positions, the chlorination occurs with high regioselectivity to yield the 3-chloro product.

The SEAr mechanism proceeds via three fundamental steps:

- Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), interacts with molecular chlorine (Cl₂) to generate a highly electrophilic chloronium ion (Cl⁺) species.[\[11\]](#)
- Nucleophilic Attack and Formation of the Sigma Complex: The π -electron system of the aromatic ring attacks the electrophile, disrupting aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step of the reaction.[\[10\]](#)[\[12\]](#)
- Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the final product. [\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-4-methylbenzenesulfonyl chloride 97 42413-03-6 [sigmaaldrich.com]
- 2. CAS#:42413-03-6 | 3-Chloro-4-methylbenzenesulfonyl chloride | Chemsoc [chemsoc.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 6. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. fishersci.no [fishersci.no]
- 8. US5498798A - 4-alkyl-3-chlorobenzenesulfinic acids, 4-alkyl-3-chlorobenzenesulfonylcarboxylic acids, 4-alkyl-3-chloroalkylsulfonylbenzenes and preparation thereof - Google Patents [patents.google.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [3-Chloro-4-methylbenzenesulfonyl chloride synthesis via chlorination.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584903#3-chloro-4-methylbenzenesulfonyl-chloride-synthesis-via-chlorination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com